![molecular formula C20H20N2O6S2 B2884984 (E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 867041-95-0](/img/structure/B2884984.png)
(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide
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Description
(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT) for cancer treatment. For instance, Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds showed promising properties as photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Several benzenesulfonamide derivatives have demonstrated significant antimicrobial and antifungal activities. For example, a new series of benzenesulfonamides showed potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a strong structure-activity relationship (SAR) trends, which highlights their potential in developing new antifungal agents (Gupta & Halve, 2015).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have also been investigated for their potential as carbonic anhydrase inhibitors, which could have implications for treating conditions like glaucoma, epilepsy, and certain types of cancer. A study by Gul et al. (2016) synthesized new benzenesulfonamides and tested them for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).
properties
IUPAC Name |
(NE)-N-[(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-28-11-5-10-22-19(25)18(12-14-8-9-15(23)13-17(14)24)29-20(22)21-30(26,27)16-6-3-2-4-7-16/h2-4,6-9,12-13,23-24H,5,10-11H2,1H3/b18-12-,21-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSHOVWCXNOZEK-UMWYYCSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(C=C(C=C2)O)O)SC1=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN\1C(=O)/C(=C/C2=C(C=C(C=C2)O)O)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide |
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